molecular formula C9H10O4 B081327 4-Methoxymandelic acid CAS No. 10502-44-0

4-Methoxymandelic acid

Cat. No.: B081327
CAS No.: 10502-44-0
M. Wt: 182.17 g/mol
InChI Key: ITECRQOOEQWFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chiral separation of the enantiomers of 4-methoxymandelic acid has been reported by a new liquid chromatographic method. The mechanism of veratryl alcohol-mediated oxidation of this compound by lignin peroxidase has been studied by kinetic methods.
2-Hydroxy-2-(4-methoxyphenyl)acetic acid belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. 2-Hydroxy-2-(4-methoxyphenyl)acetic acid is soluble (in water) and a weakly acidic compound (based on its pKa).

Scientific Research Applications

  • Clinical Diagnosis : 4-Hydroxy-3-methoxymandelic acid, also known as vanillylmandelic acid, is significantly used in clinical chemistry for diagnosing catecholamine-secreting tumors like phaeochromocytoma. This is due to its role as a major metabolic pathway of noradrenaline and adrenaline. Various methods, including chromatography and colorimetric methods, have been developed for its assay in urine, aiding in the diagnosis and study of conditions associated with catecholamine turnover (Morrisey & Shihabi, 1979); (Sandler & Ruthven, 1961).

  • Kinetics and Enzymatic Studies : In biochemical engineering, the kinetics of 4-methoxymandelic acid's resolution through lipase-catalyzed transesterification reactions has been studied. This involves using kinetic models to understand and optimize enzyme-catalyzed processes, showing its potential in biocatalysis and organic chemistry applications (Yuan, Zhang, Xu, & Tang, 2019).

  • Metabolism Studies : It's also used in studies involving metabolism and disposition of catecholamines in the human body. For instance, research on norepinephrine metabolism using deuterium labeling has employed 4-hydroxy-3-methoxymandelic acid to understand the turnover and fate of this compound in the human body (Mårdh, Sjöquist, & Änggård, 1981).

  • Drug Absorption Studies : It has been found to act as an adjuvant for rectal absorption of water-soluble compounds in rats, enhancing the absorption of certain antibiotics. This indicates its potential in drug delivery research (Nishihata, Takahagi, Yamamoto, Tomida, Rytting, & Higuchi, 1984).

Mechanism of Action

Target of Action

It has been studied in the context of its interaction with lignin peroxidase , suggesting that this enzyme could be a potential target. Lignin peroxidase is an enzyme involved in the breakdown of lignin, a complex organic polymer present in the cell walls of many plants.

Mode of Action

The mode of action of 4-Methoxymandelic acid involves its oxidation mediated by veratryl alcohol in the presence of lignin peroxidase . . This suggests that this compound might undergo a similar redox reaction mediated by veratryl alcohol and catalyzed by lignin peroxidase.

Result of Action

Its oxidation mediated by veratryl alcohol and lignin peroxidase suggests that it may play a role in redox reactions within the cell .

Safety and Hazards

4-Methoxymandelic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It should be stored locked up and avoided from breathing dust/fume/gas/mist/vapours/spray .

Biochemical Analysis

Biochemical Properties

It has been reported that the mechanism of veratryl alcohol-mediated oxidation of 4-Methoxymandelic acid by lignin peroxidase has been studied by kinetic methods . This suggests that this compound may interact with certain enzymes such as lignin peroxidase in biochemical reactions.

Molecular Mechanism

It has been reported that the oxidation of this compound is mediated by veratryl alcohol in the presence of lignin peroxidase . This suggests that this compound may exert its effects at the molecular level through interactions with these biomolecules.

Properties

IUPAC Name

2-hydroxy-2-(4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITECRQOOEQWFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909299
Record name Hydroxy(4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10502-44-0
Record name 4-Methoxymandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10502-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxymandelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010502440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy(4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxyphenylglycolic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxymandelic acid
Reactant of Route 2
Reactant of Route 2
4-Methoxymandelic acid
Reactant of Route 3
Reactant of Route 3
4-Methoxymandelic acid
Reactant of Route 4
Reactant of Route 4
4-Methoxymandelic acid
Reactant of Route 5
Reactant of Route 5
4-Methoxymandelic acid
Reactant of Route 6
Reactant of Route 6
4-Methoxymandelic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.